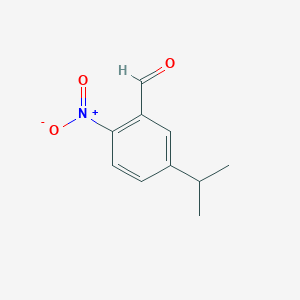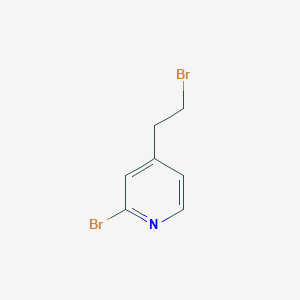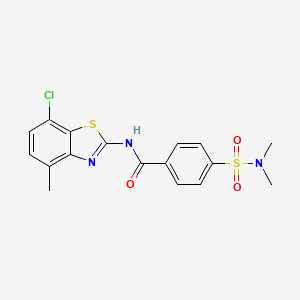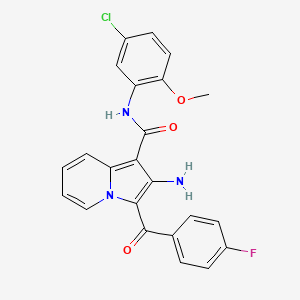
5-Isopropyl-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as this compound, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR . These methods can provide information about the vibrational wavenumbers, infrared intensities, and Raman activity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the Baeyer–Drewsen indigo synthesis is an organic reaction in which indigo is prepared from 2-nitrobenzaldehyde and acetone . The Knoevenagel condensation is another reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives often interact with proteins and enzymes in the body, acting as inhibitors or activators .
Mode of Action
These compounds often undergo nucleophilic substitution reactions at the benzylic position . The nitro group (-NO2) on the benzene ring is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Benzaldehyde derivatives are often involved in a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The action of 5-Isopropyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its reactivity and interaction with biological targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 5-Isopropyl-2-nitrobenzaldehyde, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Benzylic compounds can undergo free radical reactions . For example, in the presence of N-bromosuccinimide (NBS), a benzylic hydrogen can be removed to form a succinimidyl radical .
Properties
IUPAC Name |
2-nitro-5-propan-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYWJXDVXISAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)

![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B2460115.png)

![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)
![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)
![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)

![N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2460125.png)
